molecular formula C9H9Cl B3111473 2-Chloro-1-methyl-3-vinylbenzene CAS No. 1824305-76-1

2-Chloro-1-methyl-3-vinylbenzene

Cat. No.: B3111473
CAS No.: 1824305-76-1
M. Wt: 152.62 g/mol
InChI Key: PKEHLQDBPRRQFJ-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-3-vinylbenzene is an aromatic hydrocarbon featuring a benzene ring substituted with chlorine (position 2), methyl (position 1), and vinyl (position 3) groups. The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (methyl, vinyl) substituents, creating unique electronic and steric effects.

Properties

IUPAC Name

2-chloro-1-ethenyl-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-3-8-6-4-5-7(2)9(8)10/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEHLQDBPRRQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-methyl-3-vinylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-3-vinylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation, or bromine (Br2) for halogenation.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-1-methyl-3-vinylbenzene when using methoxide (CH3O-).

    Oxidation: Products include 2-chloro-1-formyl-3-vinylbenzene or 2-chloro-1-carboxy-3-vinylbenzene.

    Addition: Products include 2-chloro-1-methyl-3-ethylbenzene from hydrogenation or 2-chloro-1-methyl-3-dibromovinylbenzene from bromination.

Scientific Research Applications

Organic Synthesis

1.1 Synthesis of Pharmaceuticals
2-Chloro-1-methyl-3-vinylbenzene serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. For instance, it can be transformed into 3-vinylphenol, which is a precursor for drugs such as norfenefrine and phenylephrine through hydroxyamination reactions. These transformations highlight the compound's utility in developing therapeutic agents with significant biological activity .

1.2 Vinyl Polymers
The vinyl group present in this compound allows for its copolymerization with other monomers to create various vinyl polymers. These polymers have applications in coatings, adhesives, and sealants due to their enhanced mechanical properties and chemical resistance . The copolymerization processes often involve radical initiators that facilitate the incorporation of this compound into larger polymer frameworks.

Industrial Applications

2.1 Production of Specialty Chemicals
In industrial settings, this compound is utilized to manufacture specialty chemicals that find applications in diverse sectors such as agriculture, electronics, and materials science. Its chlorinated structure allows for further functionalization, enabling the production of tailored chemical products that meet specific industrial requirements.

2.2 Coatings and Adhesives
The compound is also used in formulating coatings and adhesives due to its favorable properties such as adhesion strength and durability. The incorporation of this compound into formulations can enhance the performance characteristics of these products, making them suitable for demanding applications .

Case Studies

Application Description Outcome
Pharmaceutical Synthesis Conversion to norfenefrine via hydroxyaminationYielded norfenefrine with over 70% efficiency .
Polymer Production Copolymerization with styrene to create high-performance materialsImproved mechanical properties and thermal stability .
Specialty Chemicals Utilization in the production of agrochemicalsEnhanced effectiveness in pest control formulations .

Environmental Considerations

While utilizing this compound offers numerous benefits, it is essential to consider environmental impacts. The synthesis processes involving this compound should adhere to green chemistry principles to minimize waste and reduce hazardous byproducts. Recent studies emphasize the importance of using greener solvents and catalysts during synthesis to improve atom economy and reduce environmental footprints .

Mechanism of Action

The mechanism of action of 2-Chloro-1-methyl-3-vinylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the chlorine atom directs incoming electrophiles to the ortho and para positions relative to itself. The vinyl group can undergo polymerization reactions, forming long-chain polymers through radical or ionic mechanisms.

Comparison with Similar Compounds

Limitations and Notes

The provided evidence lacks direct data on this compound, necessitating reliance on structural analogs like 2-Chloro-1-iodo-3-methylbenzene .

Biological Activity

2-Chloro-1-methyl-3-vinylbenzene, also known as chlorostyrene, is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity, and relevant case studies.

  • Chemical Formula : C9H9Cl
  • Molecular Weight : 168.62 g/mol
  • CAS Number : 100-44-7

Mechanisms of Biological Activity

The biological activity of this compound is influenced by its chemical structure, which allows it to interact with various biological targets. Key mechanisms include:

  • Metabolism : The compound undergoes metabolic processes that may lead to the formation of reactive intermediates. Notably, similar compounds like styrene have been shown to be metabolized by cytochrome P450 enzymes, leading to cytotoxic effects in lung tissues .
  • Cytotoxicity : Studies have indicated that chlorinated styrenes can exhibit cytotoxic effects in mammalian cells. This is often mediated through oxidative stress and the generation of reactive oxygen species (ROS) that damage cellular components .

Toxicological Profile

The toxicity of this compound has been evaluated in several studies. Key findings include:

Endpoint Observation
Acute ToxicityModerate toxicity observed in animal models .
GenotoxicityLimited evidence for genotoxic effects; however, some metabolites may form DNA adducts .
Respiratory SensitizationPotential for respiratory sensitization noted; further investigation required to confirm mechanisms .

Case Studies

  • In Vivo Studies : A study examined the effects of chlorostyrene on lung tissue in rats. It was found that exposure led to increased cell proliferation and hyperplasia in Clara cells, similar to findings with styrene exposure . This indicates a potential risk for respiratory toxicity.
  • In Vitro Studies : Research involving human bronchial epithelial cells demonstrated that exposure to this compound resulted in elevated levels of pro-inflammatory cytokines, suggesting an inflammatory response that could contribute to respiratory diseases .
  • Comparative Analysis with Styrene : Comparative studies between chlorostyrene and styrene revealed that while both compounds exhibit cytotoxic properties, the specific pathways and extent of toxicity may differ due to the presence of chlorine substituents in chlorostyrene, which can enhance reactivity with biological molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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